molecular formula C13H9BrN4S B11618029 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 333759-76-5

2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B11618029
CAS No.: 333759-76-5
M. Wt: 333.21 g/mol
InChI Key: LCVQSOCBGGCXKQ-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a thiopyran ring, bromophenyl group, and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thiopyran ring or the bromophenyl group.

    Substitution: The amino groups and bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-Diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: Used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-4-(2-bromophenyl)-1,4-dihydro-3,5-pyridinedicarbonitrile
  • 2,6-Diamino-4-(2-bromophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile

Uniqueness

2,6-Diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its thiopyran ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

333759-76-5

Molecular Formula

C13H9BrN4S

Molecular Weight

333.21 g/mol

IUPAC Name

2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C13H9BrN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2

InChI Key

LCVQSOCBGGCXKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)Br

Origin of Product

United States

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